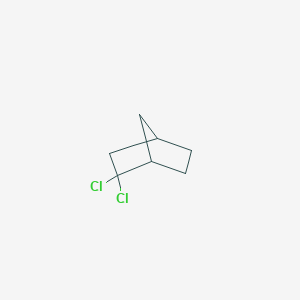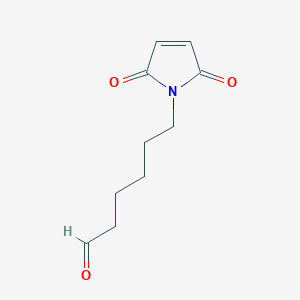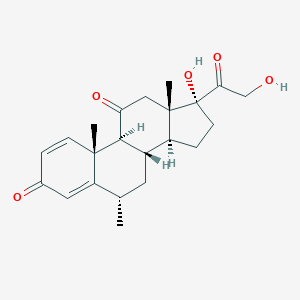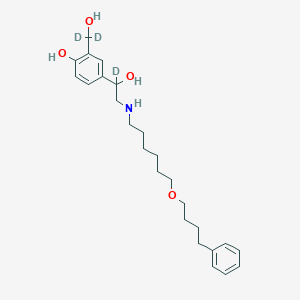
Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester
Vue d'ensemble
Description
Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester, also known as acryloyl chloride, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is highly reactive due to the presence of a double bond in its structure. Acryloyl chloride is used in various fields, including organic synthesis, polymer chemistry, and biochemistry.
Applications De Recherche Scientifique
Acryloyl chloride is widely used in scientific research due to its high reactivity and versatility. It is commonly used as a reagent in organic synthesis for the preparation of various compounds, including esters, amides, and nitriles. It is also used in polymer chemistry as a monomer for the synthesis of polymers such as polyacrylates and acrylamides. In biochemistry, Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester chloride is used as a crosslinking agent for the modification of proteins and nucleic acids.
Mécanisme D'action
Acryloyl chloride is highly reactive due to the presence of a double bond in its structure. It reacts with various nucleophiles, including amines, alcohols, and thiols, to form acyl derivatives. The reaction proceeds through the formation of an acyl chloride intermediate, which is highly electrophilic and reacts readily with nucleophiles. The reaction is typically carried out in the presence of a base, which helps to neutralize the hydrogen chloride generated during the reaction.
Biochemical and Physiological Effects:
Acryloyl chloride is a highly reactive compound that can react with various biological molecules, including proteins and nucleic acids. It is commonly used as a crosslinking agent for the modification of these molecules. The crosslinking of proteins can lead to the formation of stable protein complexes, which can be used for various biochemical assays. The crosslinking of nucleic acids can be used to study the structure and function of DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
Acryloyl chloride is a highly versatile reagent that can be used in various lab experiments. It is highly reactive and can react with various nucleophiles, making it useful for the preparation of various compounds. However, Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester chloride is also highly reactive and can be hazardous to handle. It should be handled with care and in a well-ventilated area. Additionally, Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester chloride is highly corrosive and can cause severe burns if it comes into contact with the skin.
Orientations Futures
There are several future directions for the use of Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester chloride in scientific research. One potential application is in the synthesis of new polymers with unique properties. Acryloyl chloride can be used as a monomer for the synthesis of polymers with specific functional groups, which can be used for various applications. Additionally, Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester chloride can be used as a crosslinking agent for the modification of biomolecules, including proteins and nucleic acids. This can lead to the development of new assays and techniques for studying these molecules. Finally, Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester chloride can be used as a reagent for the preparation of various compounds, including pharmaceuticals and agrochemicals. Its high reactivity and versatility make it a valuable tool for organic synthesis.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)but-3-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRDKMQPMDEFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC=C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434911 | |
| Record name | ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester | |
CAS RN |
106730-46-5 | |
| Record name | ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)










